molecular formula C38H64O2 B132854 All-trans-retinyl stearate CAS No. 631-87-8

All-trans-retinyl stearate

Cat. No. B132854
CAS RN: 631-87-8
M. Wt: 552.9 g/mol
InChI Key: YNGACJMSLZMZOX-FPFNAQAWSA-N
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Description

All-trans-retinyl stearate is a fatty acid ester formed between stearic acid and all-trans-retinol . It is considered a storage form of retinol . The most abundant retinyl esters present in the body are those of palmitic acid, oleic acid, stearic acid, and linoleic acid .


Synthesis Analysis

The synthesis of all-trans-retinyl stearate involves the esterification of retinol to all-trans-retinyl esters . A study on the efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate, a similar compound, suggests that the process involves the hydrolysis of retinyl acetate to retinol, followed by esterification catalyzed by immobilized lipase .


Molecular Structure Analysis

The molecular formula of all-trans-retinyl stearate is C38H64O2 . The structure is generated through modifications to the terminal polar end group of the molecule .

Scientific Research Applications

Nutritional Biochemistry

All-trans-retinyl stearate is a derivative of vitamin A, which plays a crucial role in human nutrition and health. It is involved in the qualitative and quantitative analysis of retinol and retinyl esters in various internal organs from different species. This compound helps in understanding the distribution and levels of vitamin A in the body, which is essential for embryonic development, immune function, and vision .

Cosmetic Dermatology

In the cosmetic industry, All-trans-retinyl stearate is valued for its stability and efficacy. It is used in formulations aimed at skin conditioning and anti-aging due to its ability to promote collagen production and reduce fine lines. Its application in dermatology extends to treating skin disorders and enhancing the overall appearance of the skin .

Cancer Research

Vitamin A derivatives, including All-trans-retinyl stearate, are studied for their potential role in cancer prevention and therapy. They affect many downstream target genes, some of which are up-regulated in cancers. The balance between different forms of vitamin A is critical, and All-trans-retinyl stearate can be used to create an accurate profile of retinoids under different experimental conditions .

Immunology

All-trans-retinyl stearate impacts the immune system by influencing the proliferation and differentiation of lymphocytes. It supports the immune responses of the intestine and plays a key role in maintaining homeostasis. The compound is also involved in inducing T cells to convert into different T helper subtypes .

Ophthalmology

As a vitamin A ester, All-trans-retinyl stearate is significant in the field of ophthalmology. Vitamin A is vital for maintaining vision, and its derivatives are used to treat various eye conditions, including dry eye syndrome and night blindness. Research in this area focuses on the optimal delivery and efficacy of vitamin A derivatives for eye health .

Pharmacology

The pharmacological applications of All-trans-retinyl stearate include its use as a therapeutic agent in vitamin A deficiency. It is also being explored for its potential in drug delivery systems, where its stability and solubility properties can be advantageous for formulating medications .

Safety And Hazards

The safety data sheet for all-trans-retinol, a related compound, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and store locked up .

Future Directions

Retinoids, including all-trans-retinyl stearate, have been extensively studied for their roles in various biological processes, including immunity and embryonic development . Future research may focus on the potential clinical significance of all-trans-retinyl stearate-based therapies .

properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGACJMSLZMZOX-FPFNAQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316599
Record name Retinyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

All-trans-retinyl stearate

CAS RN

631-87-8
Record name Retinyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VITAMIN A STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of all-trans-retinyl stearate in human retinal pigment epithelial cells?

A1: All-trans-retinyl stearate is a type of retinyl ester, a storage form of vitamin A (retinol). In human retinal pigment epithelial (RPE) cells, retinyl esters, including all-trans-retinyl stearate, play a crucial role in the visual cycle. They serve as a reserve of retinol, which is essential for the formation of the visual pigment rhodopsin in the photoreceptor cells of the retina. The study found that freshly isolated human RPE cells contain all-trans-retinyl stearate along with other retinyl esters like palmitate and oleate [].

Q2: How do human retinal pigment epithelial cells in culture process all-trans-retinol?

A2: The research demonstrates that cultured human RPE cells actively take up all-trans-retinol from the culture medium and convert it into retinyl esters, including all-trans-retinyl stearate, palmitate, and oleate []. This esterification process is crucial for regulating intracellular retinol levels and ensuring a steady supply for visual pigment regeneration. Interestingly, the study observed that the types of retinyl esters synthesized by the cells in culture differed from those found in freshly isolated cells, indicating potential influences of the culture environment on retinyl ester metabolism [].

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